molecular formula C19H18N6O4S B15088099 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid CAS No. 892149-65-4

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid

Cat. No.: B15088099
CAS No.: 892149-65-4
M. Wt: 426.5 g/mol
InChI Key: AOQOBVSQDBQULZ-UHFFFAOYSA-N
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Description

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and is often used in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic media to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the amino and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid include other azo compounds and derivatives of benzoic acid. These compounds share the azo functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example, compounds like 2-amino-5-[(E)-phenyl diazenyl] benzoic acid and 2-phenyl-4H benzo[d][1,3]oxazin-4-one have been studied for their antimicrobial activities . The unique combination of functional groups in this compound makes it particularly interesting for research and industrial applications.

Properties

CAS No.

892149-65-4

Molecular Formula

C19H18N6O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-amino-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H18N6O4S/c1-11-9-12(2)22-19(21-11)25-30(28,29)15-6-3-13(4-7-15)23-24-14-5-8-17(20)16(10-14)18(26)27/h3-10H,20H2,1-2H3,(H,26,27)(H,21,22,25)

InChI Key

AOQOBVSQDBQULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N)C(=O)O)C

Origin of Product

United States

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